molecular formula C24H21FN4O4 B3401794 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1040683-84-8

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3401794
CAS No.: 1040683-84-8
M. Wt: 448.4 g/mol
InChI Key: UNEONNPISRHXQW-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide” is a synthetic small molecule characterized by a hybrid heterocyclic framework. Its structure integrates a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety, and an N-(3-methoxyphenyl)acetamide side chain. The oxadiazole ring is a critical pharmacophore known for its hydrogen-bonding capacity and metabolic stability, while the fluorophenyl and methoxyphenyl groups contribute to electronic modulation and lipophilicity, influencing bioavailability and target interactions .

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4/c1-14-11-15(2)29(13-20(30)26-18-5-4-6-19(12-18)32-3)24(31)21(14)23-27-22(28-33-23)16-7-9-17(25)10-8-16/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEONNPISRHXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-F, 3-OCH3 ~449.45* Oxadiazole, Pyridinone, Acetamide
N-(3-Chloro-4-methoxyphenyl)-...acetamide 4-Cl, 3-Cl,4-OCH3 ~479.33 Oxadiazole, Pyridinone, Acetamide
Oxadixyl () 2,6-dimethylphenyl ~278.35 Oxazolidinyl, Methoxyacetamide

*Calculated based on analogous structures.

Physicochemical and Spectroscopic Comparisons

highlights the utility of NMR spectroscopy in differentiating substituent effects. For example, substituents at positions analogous to the target compound’s fluorophenyl and methoxyphenyl groups induce distinct chemical shifts in regions corresponding to aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyls (δ ~170 ppm). Such shifts reflect electronic perturbations caused by fluorine’s inductive effects versus chlorine’s resonance interactions .

Computational Similarity Assessment

Graph-based structural comparison methods () classify the target compound and its analogues as “similar” due to shared core motifs (oxadiazole, pyridinone, acetamide). However, fingerprint-based algorithms may distinguish them based on halogen and methoxy positioning, impacting predicted binding affinities . The lumping strategy () would group these compounds under a single surrogate in reaction modeling, given their shared heterocyclic backbone.

Bioactivity Inference

While direct bioactivity data for the target compound are absent, notes that acetamide derivatives with oxadiazole/oxazolidinyl motifs (e.g., oxadixyl) exhibit pesticidal or antifungal activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

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